molecular formula C8H19ClN2O2S B14673791 N,N'-Di-tert-butyl-N-chlorosulfuric diamide CAS No. 42028-71-7

N,N'-Di-tert-butyl-N-chlorosulfuric diamide

Cat. No.: B14673791
CAS No.: 42028-71-7
M. Wt: 242.77 g/mol
InChI Key: PDDHVQGTVYZFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Di-tert-butyl-N-chlorosulfuric diamide is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of two tert-butyl groups attached to a sulfuric diamide core, with a chlorine atom bonded to the sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-tert-butyl-N-chlorosulfuric diamide typically involves the reaction of tert-butylamine with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)3CNH2+SO2Cl2(CH3)3CNHSO2Cl\text{(CH}_3\text{)}_3\text{CNH}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNHSO}_2\text{Cl} (CH3​)3​CNH2​+SO2​Cl2​→(CH3​)3​CNHSO2​Cl

Industrial Production Methods

In an industrial setting, the production of N,N’-Di-tert-butyl-N-chlorosulfuric diamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-tert-butyl-N-chlorosulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a range of functionalized diamides.

Scientific Research Applications

N,N’-Di-tert-butyl-N-chlorosulfuric diamide has several applications in scientific research:

    Biology: The compound can be utilized in the modification of biomolecules for studying protein-ligand interactions.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N’-Di-tert-butyl-N-chlorosulfuric diamide exerts its effects involves the interaction of its functional groups with target molecules. The tert-butyl groups provide steric hindrance, while the sulfuric diamide core and chlorine atom participate in various chemical reactions. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di-tert-butylethylenediamine: Similar in structure but lacks the sulfur and chlorine atoms.

    N-tert-Butylbenzenesulfinimidoyl chloride: Contains a tert-butyl group and a sulfur-chlorine moiety but differs in the overall structure.

Uniqueness

N,N’-Di-tert-butyl-N-chlorosulfuric diamide is unique due to the combination of tert-butyl groups, sulfuric diamide core, and chlorine atom

Properties

CAS No.

42028-71-7

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

2-[[tert-butyl(chloro)sulfamoyl]amino]-2-methylpropane

InChI

InChI=1S/C8H19ClN2O2S/c1-7(2,3)10-14(12,13)11(9)8(4,5)6/h10H,1-6H3

InChI Key

PDDHVQGTVYZFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)N(C(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.